3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide
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Overview
Description
3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an oxadiazole ring and multiple ethoxy groups attached to a benzamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide typically involves multiple steps. The process begins with the preparation of the oxadiazole ring, followed by the introduction of the ethoxy groups and the benzamide moiety. Common reagents used in these reactions include ethyl iodide, sodium ethoxide, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the general principles of organic synthesis, such as batch processing and the use of high-purity reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups can yield ethyl esters, while reduction of the oxadiazole ring can produce amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may allow it to interact with biological molecules in novel ways, making it a candidate for drug discovery.
Medicine: Preliminary studies suggest it may have pharmacological properties, such as anti-inflammatory or anticancer activity.
Industry: It could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its oxadiazole ring and ethoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
- 3,4,5-triethoxy-N-[(4-methylphenyl)methyl]benzamide
- 3,4,5-triethoxy-N-(3-methylphenyl)benzamide
- 3,4,5-trimethoxy-N-(4-methylphenyl)benzamide
Uniqueness
What sets 3,4,5-triethoxy-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide apart from similar compounds is the presence of the oxadiazole ring, which imparts unique chemical and biological properties
Properties
Molecular Formula |
C23H27N3O5 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3,4,5-triethoxy-N-[[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]benzamide |
InChI |
InChI=1S/C23H27N3O5/c1-5-28-18-12-17(13-19(29-6-2)21(18)30-7-3)23(27)24-14-20-25-22(26-31-20)16-10-8-15(4)9-11-16/h8-13H,5-7,14H2,1-4H3,(H,24,27) |
InChI Key |
OSVNBYPFOLDLDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)C |
Origin of Product |
United States |
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